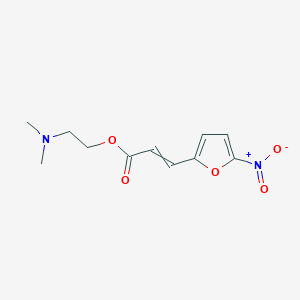
2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-YL)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is an organic compound that features a nitrofuran moiety and a dimethylaminoethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate typically involves the esterification of 3-(5-nitrofuran-2-yl)prop-2-enoic acid with 2-(dimethylamino)ethanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The use of such reactors allows for better control over reaction conditions, leading to higher yields and purity. The reaction mixture is typically purified by distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran ring.
Reduction: 2-(Dimethylamino)ethyl 3-(5-aminofuran-2-yl)prop-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate has been studied for its potential antimicrobial properties. It has shown activity against a range of bacterial strains, including Mycobacterium tuberculosis . Additionally, derivatives of this compound have been explored for their potential use as antituberculosis agents . The compound’s ability to inhibit bacterial growth makes it a promising candidate for further research in medicinal chemistry.
Mechanism of Action
The antimicrobial activity of 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate is believed to be due to its ability to interfere with bacterial enzyme systems. Specifically, it has been shown to inhibit arylamine N-acetyltransferase, an enzyme essential for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enamide
- 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoic acid
Uniqueness
Compared to similar compounds, 2-(Dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate stands out due to its ester functional group, which can be easily modified to create a variety of derivatives. This flexibility allows for the exploration of different chemical properties and biological activities, making it a versatile compound for research and development.
Properties
CAS No. |
90147-33-4 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-(5-nitrofuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H14N2O5/c1-12(2)7-8-17-11(14)6-4-9-3-5-10(18-9)13(15)16/h3-6H,7-8H2,1-2H3 |
InChI Key |
HKXSFQCAFTXHSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


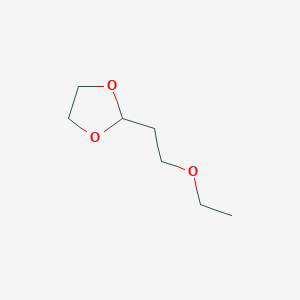

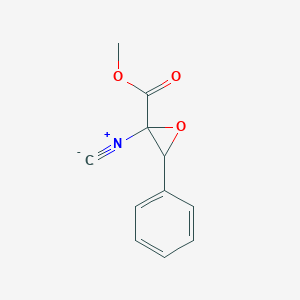
![1-Methylbenzo[a]acridine](/img/structure/B14383357.png)
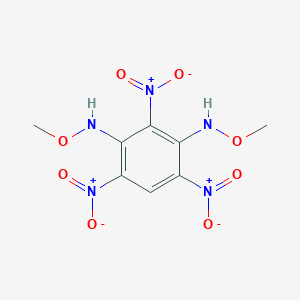
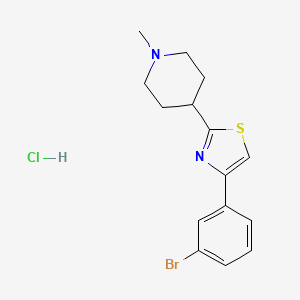


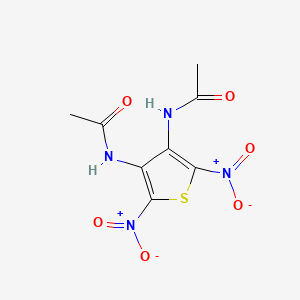
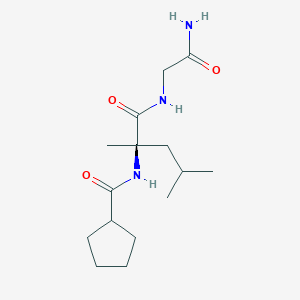
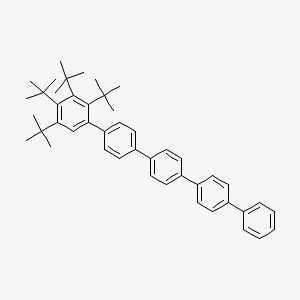
![2-(2-Methylanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14383402.png)
![8-Methoxy-3-phenyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14383410.png)

